Lycernuic ketone C
Description
Lycernuic Ketone C is a member of the serratane triterpenoids, a class of natural products characterized by a unique pentacyclic (five-ring) structure. This core structure is notable for its seven-membered C-ring, a distinguishing feature that sets it apart from more common triterpenoid (B12794562) skeletons. Serratane triterpenoids are predominantly isolated from plants of the Lycopodium genus (clubmosses), which have a history of use in traditional medicine. nih.govresearchgate.net
These compounds are part of a larger family of phytochemicals that also includes various alkaloids, which are also found in Lycopodium species and are known for their pharmacological properties. researchgate.net The co-occurrence of these distinct classes of compounds makes Lycopodium a significant source for natural product discovery.
While the specific history of this compound is not documented, the general methodology for the characterization of related serratane triterpenoids is well-established. For instance, phytochemical investigations of Lycopodium complanatum and Lycopodium clavatum have led to the isolation and identification of numerous new serratane triterpenoids. nih.govnih.gov These studies employ techniques such as 1D and 2D NMR to determine the connectivity of atoms and the stereochemistry of the molecule, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the elemental composition. nih.govresearchgate.net
The significance of this compound as a research subject is inferred from the demonstrated biological activities of other closely related serratane triterpenoids. Compounds from this class have shown promising anti-inflammatory and anti-cancer properties in preclinical studies. nih.govresearchgate.net
For example, several serratane triterpenoids isolated from Lycopodium clavatum have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells, a key indicator of anti-inflammatory activity. nih.gov Furthermore, other serratane triterpenoids from Lycopodium complanatum have exhibited moderate antiproliferative effects against various human cancer cell lines. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,6R,8R,11R,12S,15S,16R,19R,20S,21R)-8,19-dihydroxy-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23(33)10-13-28(4)19-7-8-21-27(3,16-18(19)15-20(32)25(26)28)12-9-22-29(21,5)14-11-24(34)30(22,6)17-31/h15,19,21-25,31,33-34H,7-14,16-17H2,1-6H3/t19-,21-,22+,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
InChI Key |
QLFHDTVFRVKLCZ-ANGLHQKGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Canonical SMILES |
CC1(C(CCC2(C1C(=O)C=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Synonyms |
lycernuic ketone C |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Spectroscopic Elucidation Methodologies
Application of 2D-NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is pivotal in assembling the molecular structure of complex natural products like Lycernuic ketone C. researchgate.netresearchgate.netresearchgate.net By correlating nuclear spins, these experiments reveal through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the sequence of connected protons.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and positioning quaternary carbons and functional groups. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule. tandfonline.com
The combined data from these 2D-NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the serratene skeleton. tandfonline.comresearchgate.net
High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the precise molecular formula of a compound. tandfonline.comresearchgate.netresearchgate.net For this compound, HR-ESI-MS provides an accurate mass measurement, which is used to calculate the elemental composition. tandfonline.com This technique, combined with 1D-NMR data, helps to establish the degrees of unsaturation within the molecule. tandfonline.comresearchgate.net The fragmentation patterns observed in the mass spectrum can also offer corroborative structural information.
Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment
The chirality of this compound is investigated using optical rotation and circular dichroism (CD). wikipedia.orgyale.edu
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. wikipedia.org The direction and magnitude of the rotation are characteristic of the compound's stereoisomeric form. wikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. yale.edu This method is particularly useful for determining the absolute configuration of chiral molecules, including complex natural products. researchgate.net The resulting CD spectrum provides information about the stereochemical arrangement of chromophores within the molecule. yale.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a related compound showed absorption bands characteristic of hydroxyl (–OH), carbonyl (C=O), and double bond (C=C) functional groups. tandfonline.comresearchgate.net For ketones, a strong absorption band is typically observed in the region of 1660–1770 cm⁻¹. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within the molecule, particularly those involving conjugated systems. lkouniv.ac.inmsu.edu The presence of a carbonyl group in conjugation with a double bond in the serratene structure gives rise to characteristic absorptions in the UV-Vis spectrum. masterorganicchemistry.com
Data Tables
Table 1: Spectroscopic Data for a Related Serratene Triterpenoid (B12794562) from Lycopodium japonicum tandfonline.comresearchgate.net
| Spectroscopic Technique | Observed Data |
| HR-ESI-MS | m/z 617.3841 [M – H]⁻ (calcd for C₃₉H₅₃O₆, 617.3848) |
| IR (cm⁻¹) | 3405 (hydroxyl), 1696 (carbonyl), 1656 (double bond), 1605, 1514 (aromatic) |
| ¹H NMR (400 MHz, pyridine-d₅) | δ 5.97 (s, H-15), 4.21 (br. s, H-3), 3.58 (dd, J = 9.9, 5.8 Hz, H-21) |
| ¹³C NMR (100 MHz, pyridine-d₅) | δ 200.2 (C-16), 164.1 (C-14), 129.6 (C-15), 78.7 (C-21), 70.3 (C-3) |
Biosynthetic Pathways and Enzyme Systems
Proposed Biosynthetic Routes to Serratane Triterpenoids
The biosynthesis of triterpenoids in plants generally originates from the cyclization of the 30-carbon precursor, 2,3-oxidosqualene (B107256). ogeochem.jpresearchgate.net However, the serratane family follows an unconventional route. The proposed pathway commences not with 2,3-oxidosqualene, but with its diepoxidized derivative, (3S)-2,3;22,23-dioxidosqualene (also known as bis-oxidosqualene). gerli.comresearchgate.netfrontiersin.orgnih.gov This departure from the typical pathway is a key feature of serratane biosynthesis.
The formation of the serratane skeleton is achieved through a cascade of cyclization reactions initiated at both ends of the diepoxidized squalene (B77637) molecule. rsc.orgresearchgate.net This dual-ended cyclization is a rare mechanism in triterpenoid (B12794562) biosynthesis. researchgate.net The process is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs), which orchestrate the precise folding and bond formation required to build the polycyclic structure. researchgate.netrsc.org The initial cyclization leads to a key intermediate, which then undergoes further rearrangement and ring closure to form the characteristic 6-6-7-6-6 fused ring system of the serratane core. researchgate.nethebmu.edu.cn
Enzymatic Steps and Key Intermediates in Lycernuic Ketone C Biosynthesis
Detailed research, particularly in the fern Lycopodium clavatum, has elucidated the specific enzymatic steps leading to the serratane skeleton. researchgate.netnih.gov this compound, being a modified serratane, is believed to follow this fundamental pathway before undergoing final tailoring reactions. arabjchem.orgresearchgate.net
The biosynthesis is a two-step process involving two distinct but homologous enzymes:
Formation of Pre-α-onocerin: The first step is catalyzed by a dioxidosqualene cyclase, named LCC in Lycopodium clavatum. researchgate.netfrontiersin.orgnih.gov This enzyme specifically recognizes (3S)-2,3;22,23-dioxidosqualene and initiates cyclization from one of the epoxide ends to form a bicyclic intermediate, pre-α-onocerin . frontiersin.orgnih.govresearchgate.net This reaction is highly specific, and the enzyme shows no activity on the more common precursor, 2,3-oxidosqualene. researchgate.netnih.gov
Formation of the Serratane Skeleton: The intermediate, pre-α-onocerin, is then acted upon by a second enzyme, a dedicated Serratane Synthase (identified as LCE in L. clavatum). researchgate.net This enzyme catalyzes the second half of the cyclization cascade, forming the seven-membered C-ring and completing the pentacyclic serratane framework to produce foundational structures like serratenediol (B15192) and tohogenol . researchgate.net
Final Oxidation: this compound is characterized by a ketone group at the C-16 position (16-oxo-serratane). arabjchem.orgresearchgate.net This suggests that a precursor like serratenediol undergoes a final oxidation step, likely catalyzed by a dehydrogenase or a cytochrome P450 monooxygenase, to yield the final this compound molecule.
Table 1: Key Enzymes and Intermediates in Serratane Biosynthesis
| Component Type | Name | Function / Description | References |
| Precursor | (3S)-2,3;22,23-Dioxidosqualene | The C30 starting material for the serratane biosynthetic pathway. | researchgate.netfrontiersin.orgnih.gov |
| Enzyme | Dioxidosqualene Cyclase (LCC) | Catalyzes the first cyclization of dioxidosqualene to form pre-α-onocerin. | researchgate.netfrontiersin.orgnih.gov |
| Intermediate | Pre-α-onocerin | A bicyclic triterpenoid intermediate formed by the action of LCC. | researchgate.netfrontiersin.orgresearchgate.net |
| Enzyme | Serratane Synthase (LCE) | Catalyzes the second cyclization of pre-α-onocerin to form the pentacyclic serratane skeleton. | researchgate.net |
| Intermediate | Serratenediol | A foundational pentacyclic serratane triterpenoid produced by serratane synthase. | researchgate.nethebmu.edu.cn |
| Product | This compound | A 16-oxo-serratane triterpenoid, likely formed by the oxidation of a serratane precursor. | arabjchem.orgresearchgate.net |
Genetic and Proteomic Aspects of Biosynthetic Enzyme Expression in Producer Organisms
The discovery of the enzymes involved in serratane biosynthesis was made possible through genetic and proteomic studies of producer organisms like Lycopodium clavatum. researchgate.netnih.gov Researchers have successfully cloned the genes encoding the key oxidosqualene cyclases (OSCs) responsible for the pathway.
Functional analysis, often performed by expressing the cloned genes in a heterologous host like yeast, has confirmed the specific roles of these enzymes. researchgate.netnih.gov For instance, expressing the LCC gene from L. clavatum in yeast that produces dioxidosqualene resulted in the synthesis of pre-α-onocerin. researchgate.netresearchgate.net Co-expression of both the LCC and LCE genes was required to produce serratenediol, demonstrating the sequential nature of the pathway. researchgate.net
Genomic analysis suggests that the genes for triterpenoid biosynthesis in plants like Lycopodium are often organized in scattered tandem repeats, which points to gene duplication as a major evolutionary driver for the diversification of these metabolic pathways. frontiersin.orgnih.gov Furthermore, transcriptome analyses in related species such as Huperzia serrata and Phlegmariurus carinatus have identified numerous putative transcripts associated with triterpenoid biosynthesis, providing a valuable resource for discovering additional pathway genes. researchgate.net
Table 2: Genes Involved in the Biosynthesis of the Serratane Skeleton
| Gene | Encoded Enzyme | Organism of Discovery | Function | References |
| LCC | Dioxidosqualene Cyclase | Lycopodium clavatum | Catalyzes the conversion of (3S)-2,3;22,23-dioxidosqualene to pre-α-onocerin. | researchgate.netresearchgate.netnih.gov |
| LCE | Serratane Synthase | Lycopodium clavatum | Catalyzes the cyclization of pre-α-onocerin to form serratenediol and tohogenol. | researchgate.net |
Precursor Incorporation Studies for Pathway Delineation
Before the advent of modern gene cloning techniques, biosynthetic pathways were often delineated using precursor incorporation studies with isotopically labeled compounds. This classical biochemical method involves feeding a producer organism a simple, labeled precursor (e.g., acetate (B1210297) labeled with Carbon-14, [¹⁴C]) and then tracking the incorporation of the label into the final natural product.
While specific incorporation studies for this compound are not extensively documented, the general triterpenoid pathway has been firmly established using this method. The biosynthesis of the C30 precursor squalene proceeds via the mevalonate (B85504) pathway, which uses acetyl-CoA as its fundamental building block. nih.gov Studies have shown that feeding organisms [¹⁴C]-labeled acetate results in labeled triterpenoids, confirming acetate as the ultimate carbon source. nih.gov
For this compound, such an experiment would involve administering labeled acetate or mevalonate to a producer plant like Lycopodium japonicum. arabjchem.orgarabjchem.org The subsequent isolation of radio-labeled this compound would provide definitive evidence that its carbon skeleton is synthesized de novo within the plant via the canonical isoprenoid pathway. The distribution pattern of the isotope within the molecule could further elucidate specific cyclization and rearrangement mechanisms, complementing the data from enzymatic and genetic studies. nih.gov
Chemical Synthesis and Analog Design
Strategic Approaches to the Total Synthesis of Lycernuic Ketone C (Theoretically Feasible)
As of now, a total synthesis of this compound has not been reported in peer-reviewed literature. The construction of its complex polycyclic architecture, featuring a seven-membered C-ring and multiple stereocenters, presents a significant synthetic challenge. However, a theoretical pathway can be conceptualized based on biomimetic strategies and synthetic precedents for other complex triterpenoids. hebmu.edu.cnnih.gov
A plausible retrosynthetic analysis for this compound would logically commence by simplifying the complex serratane core. The key disconnections would target the strategic bonds that, when cleaved, lead to simpler, more accessible precursors.
A biomimetic approach, mirroring the natural biosynthetic pathway, is a powerful strategy for triterpenoid (B12794562) synthesis. hebmu.edu.cn Serratene triterpenoids are biosynthesized from the cyclization of (3S)-2,3;22,23-dioxidosqualene (bis-epoxy-squalene). gerli.com A synthetic strategy could therefore envision a polyene cyclization cascade as a key step to assemble the core structure.
Theoretical Retrosynthetic Pathway:
Functional Group Interconversion (FGI): The initial disconnection would involve the late-stage installation of the hydroxyl and ketone functionalities on a core serratene skeleton. This compound could be retrosynthetically derived from a less oxidized serratene precursor, such as serratenediol (B15192), through selective oxidation reactions. capes.gov.br
C-Ring Formation: The defining seven-membered C-ring of the serratane scaffold is a primary synthetic hurdle. A key disconnection would break this ring to simplify the structure into a more conventional tricyclic or bicyclic system. Strategies like ring-closing metathesis (RCM) or intramolecular aldol (B89426) reactions could be considered in the forward synthesis.
Polyene Cyclization: The most powerful disconnection would be the cleavage of the entire polycyclic system back to an acyclic polyene precursor, mimicking the biosynthetic cyclization of squalene (B77637). This disconnection simplifies the complex 3D architecture into a linear chain with strategically placed functional groups and stereocenters, which can be constructed using established organic chemistry methods. The challenge in the forward synthesis lies in controlling the stereochemical outcome of the cascade cyclization to yield the desired serratane skeleton.
| Disconnection Strategy | Key Precursor | Rationale |
| Functional Group Interconversion | Serratene Diol / Triol | Simplifies the target by removing oxidation state complexity. Allows for late-stage introduction of the C-16 ketone. |
| C-Ring Cleavage | Seco-Serratane Intermediate | Addresses the challenging seven-membered ring, breaking it down to more common six-membered ring precursors. |
| Polyene Cyclization Cascade | Acyclic Polyene | Biomimetic approach that builds the entire polycyclic core in a single, efficient step from a linear precursor. |
The structure of this compound contains numerous stereocenters, the precise control of which is paramount for a successful total synthesis. The development of stereoselective methodologies would be crucial at several stages of the synthesis.
Substrate-Controlled Diastereoselectivity: In a polyene cyclization cascade, the stereochemistry of the existing double bonds and any pre-existing chiral centers in the acyclic precursor would be engineered to guide the formation of the subsequent stereocenters in the fused ring system.
Asymmetric Catalysis: For the synthesis of key fragments or for setting crucial initial stereocenters in the acyclic precursor, asymmetric catalysis would be employed. This could include asymmetric hydrogenations, epoxidations, or dihydroxylations to install chirality with high enantioselectivity.
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries could be attached to early-stage intermediates to direct the stereochemical outcome of reactions such as alkylations or aldol additions, after which the auxiliary would be cleaved.
Directed Reactions: Existing functional groups on an intermediate ring system can direct incoming reagents to a specific face of the molecule. For example, a hydroxyl group could direct a hydrogenation or epoxidation to the syn face.
Given the complexity, a combination of these strategies would likely be necessary to achieve the desired stereochemical control throughout the synthesis of the serratane core. thieme.de
Partial Synthesis and Semi-Synthetic Modifications of this compound
While no partial syntheses starting from this compound have been documented, the modification of related, more abundant natural triterpenoids serves as a blueprint for what is theoretically possible. nih.gov Semi-synthesis is a powerful tool to generate novel derivatives for biological screening without undertaking a lengthy total synthesis.
A common strategy involves isolating a closely related and more abundant natural product and using it as an advanced starting material. For instance, serratenediol, which lacks the C-16 ketone of this compound, could be isolated and then selectively oxidized to yield the target compound. capes.gov.br One study on other serratane triterpenoids demonstrated that partial synthesis could be used to establish structures, for example, by creating epoxides from isolated precursors. acs.org
Semi-synthetic modifications could be applied to the known hydroxyl groups at the C-3, C-21, and C-24 positions of this compound. Potential modifications include:
Esterification: To produce acetate (B1210297), benzoate, or other ester derivatives.
Etherification: To generate methyl or other ether analogs.
Oxidation: Selective oxidation of the secondary hydroxyl groups to ketones.
Glycosylation: Attachment of sugar moieties to create glycoside derivatives.
These modifications, guided by structure-activity relationship (SAR) studies on related compounds, could be used to probe the biological importance of these functional groups. cri.or.th
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives is crucial for understanding the pharmacophore of a natural product and for developing more potent or selective therapeutic agents.
The design of this compound analogs would be guided by structure-activity relationship (SAR) data from the broader class of serratene triterpenoids. Studies on related compounds have provided initial insights into which structural features are important for biological activity. rsc.orgresearchgate.net
Key Principles for Analog Design:
Modification of Peripheral Hydroxyl Groups: The hydroxyl groups at C-3, C-21, and C-24 are prime targets for modification. SAR studies on other serratene triterpenoids as α-glucosidase inhibitors indicated that the nature of the substituent at C-3 and the presence of a β-OH at C-21 are important for activity. researchgate.net Introducing various ester or ether groups could modulate properties like lipophilicity and cell permeability.
Alteration of the C-16 Ketone: The α,β-unsaturated ketone system in ring D is a potential Michael acceptor and a key feature for covalent interactions with biological targets. Analogs could be designed by reducing the ketone to a hydroxyl group, which would eliminate this reactivity and help determine its importance.
Scaffold Simplification: For lead optimization, simplified analogs that retain the core pharmacophore but are easier to synthesize could be designed. This might involve removing one or more of the rings, assuming they are not essential for activity.
| Structural Position | Modification Strategy | Potential Impact |
| C-3, C-21, C-24 | Esterification, Etherification, Glycosylation | Modulate solubility, cell permeability, and interaction with target proteins. |
| C-16 (Ketone) | Reduction to alcohol, Formation of oximes/hydrazones | Probe the role of the Michael acceptor system in the mechanism of action. |
| C-14/C-15 (Alkene) | Hydrogenation, Epoxidation | Alter the conformation and rigidity of the seven-membered ring. |
| Serratane Core | Ring simplification | Create more synthetically accessible analogs while retaining key pharmacophoric features. |
The installation of diverse functional groups onto the this compound scaffold would rely on standard and robust organic reactions, targeting the existing functionalities. Nature itself provides a guide, as various serratene triterpenoids have been isolated with different ester groups, such as p-coumarate esters. researchgate.netresearchgate.net
Examples of Functional Moiety Installation:
Ester Moieties: The hydroxyl groups at C-3, C-21, and C-24 are amenable to esterification using acyl chlorides or carboxylic acids under standard conditions (e.g., using DCC/DMAP or conversion to an acid chloride followed by reaction with the alcohol). This would allow for the introduction of a wide array of functionalities, including those with fluorescent tags or reactive handles for further conjugation.
Carbonate and Carbamate (B1207046) Moieties: Reaction of the hydroxyl groups with chloroformates or isocyanates would yield carbonate and carbamate analogs, respectively. These groups can act as hydrogen bond donors/acceptors and improve metabolic stability.
"Click" Chemistry Handles: An azide (B81097) or alkyne handle could be installed, typically via an ester or ether linkage. This would allow for the facile conjugation of the triterpenoid to other molecules (e.g., peptides, fluorescent dyes, or affinity probes) using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Oxidation/Reduction: The C-16 ketone can be selectively reduced to the corresponding alcohol using reducing agents like sodium borohydride. Conversely, the secondary hydroxyls at C-3 and C-21 could be oxidized to ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, allowing for exploration of the impact of the scaffold's oxidation state on activity.
The strategic application of these synthetic transformations would enable the creation of a diverse library of this compound derivatives, essential for detailed SAR studies and the potential development of new therapeutic leads.
Information regarding the chemical synthesis of this compound, specifically concerning novel catalytic systems for ketone incorporation, is not available in the public domain.
This compound is a known natural product with the molecular formula C₃₀H₄₈O₄, found in the plant Lycopodium japonicum. Its chemical structure has been identified. However, information beyond its natural source and basic chemical identifiers is scarce. There is no available information on its total synthesis or the specific catalytic strategies that would be employed to introduce the ketone functional group within its intricate pentacyclic framework.
General advancements in organic synthesis have provided a multitude of novel catalytic systems for ketone formation. These include, but are not limited to:
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used to generate acyl anion equivalents from aldehydes, which can then react with various electrophiles to form ketones. eurekalert.org
Photoredox Catalysis: This method often involves the use of light to initiate catalytic cycles, enabling the coupling of aldehydes with alkyl C(sp³)-H bonds to synthesize ketones under mild conditions. nih.gov
Transition Metal Catalysis: Metals like palladium, nickel, and rhodium are extensively used in various cross-coupling reactions to form ketones from starting materials such as carboxylic acids, acid chlorides, and organometallic reagents. nih.govrsc.orgresearchgate.net
Despite the existence of these powerful synthetic tools, their application to the specific synthesis of this compound remains unreported in the available scientific literature. Therefore, a detailed article on the "Novel Synthetic Catalytic Systems for Ketone Incorporation" for this compound cannot be generated at this time.
Molecular Mechanisms of Biological Interaction Non Clinical Focus
Biochemical Pathways and Enzyme Targets Modulated by Lycernuic Ketone C
The interaction of natural compounds with enzymes and cellular pathways is a cornerstone of biochemical research. Investigations into this compound have explored its potential to modulate the activity of specific enzymes.
Investigations of Enzyme Inhibition and Activation (e.g., Aspartic Proteases, α-Glucosidase)
Research into the enzymatic modulation by this compound has yielded specific, albeit varied, results. Early studies focused on its potential as an inhibitor of microbial enzymes, while more recent research has explored its role in metabolic enzyme regulation.
Activity-guided fractionation of an ethanol (B145695) extract from the plant Lycopodium cernuum was performed to identify compounds that could inhibit secreted aspartic proteases (SAPs) from Candida albicans. ablesci.comnih.gov These enzymes are crucial for the virulence of the fungus. In this study, this compound, identified as 3α,21β,24-trihydroxyserrat-14-en-16-one, was isolated and tested. nih.gov However, the results indicated that this compound was inactive against C. albicans secreted aspartic proteases. ablesci.comnih.gov In contrast, other compounds isolated in the same study, such as lycernuic acid C, did show inhibitory effects. nih.gov
More recent studies have investigated the potential of serratene triterpenoids from Lycopodium cernuum as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. researchgate.net While this research identified several potent α-glucosidase inhibitors among the isolated serratene triterpenoids, specific activity data for this compound was not reported in the available literature. researchgate.net Molecular docking studies on the active compounds suggested that interactions with the enzyme occur through hydrogen bonds and hydrophobic interactions. researchgate.net
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | Organism/Source | Result | Citation |
| Secreted Aspartic Proteases (SAPs) | Candida albicans | Inactive | ablesci.comnih.gov |
Modulation of Protein-Protein Interactions (In Vitro/In Silico)
Currently, there is no specific information available in the scientific literature regarding in vitro or in silico studies on the modulation of protein-protein interactions by this compound. The study of how small molecules influence the complex networks of protein interactions is a growing field, but it has not yet been applied to this particular compound. nih.govnih.govplos.orgmdpi.combiorxiv.org
Effects on Cellular Signaling Pathways in Model Systems (Non-Human)
As of now, dedicated studies on the effects of this compound on specific cellular signaling pathways in non-human model systems have not been published. Research in this area would typically involve investigating the compound's impact on well-established pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or Notch signaling in cell cultures or model organisms to understand its broader cellular effects. oatext.comfrontiersin.orgnih.govopenaccessjournals.commdpi.com
Receptor Binding Studies and Ligand-Target Interactions (In Vitro/In Silico)
There are currently no published in vitro or in silico receptor binding studies specifically for this compound. Such studies are essential for identifying direct molecular targets and understanding the mechanism of action of a compound. frontiersin.orgplos.orgmerckmillipore.comnih.gov These investigations often involve techniques like radioligand binding assays or computational docking simulations to predict the affinity and binding mode of a ligand to a receptor. plos.orgmerckmillipore.comnih.gov
Fundamental Biochemical Role of Ketone Moieties in Biological Systems
The ketone group, a central feature of this compound, is a fundamental functional group in biochemistry, playing diverse roles in metabolism, signaling, and molecular interactions. researchgate.netresearchgate.netwikipedia.orgnih.gov
The most well-known biological ketones are the "ketone bodies" (acetoacetate, β-hydroxybutyrate, and acetone), which serve as a vital energy source for tissues like the brain, heart, and muscle, particularly during periods of fasting or low carbohydrate intake. wikipedia.orgmdpi.com These molecules are produced in the liver from the breakdown of fatty acids. wikipedia.org Beyond their role as fuel, ketone bodies have emerged as important signaling molecules. For instance, β-hydroxybutyrate can act as an agonist for certain G-protein coupled receptors and also functions as an epigenetic modifier by inhibiting histone deacetylases. frontiersin.orgmdpi.com
Structure Activity Relationship Sar Elucidation and Molecular Modeling
Correlating Structural Features with Molecular Interaction Profiles
The structure-activity relationship (SAR) for Lycernuic ketone C and its analogs is primarily understood by comparing their chemical structures with their observed biological activities in various assays. A key study involving the activity-guided fractionation of Lycopodium cernuum extracts aimed at identifying inhibitors for Candida albicans secreted aspartic proteases (SAP). In this research, this compound, identified as 3α,21β,24-trihydroxyserrat-14-en-16-one, was found to be inactive against the target enzyme. nih.gov
In contrast, other compounds isolated from the same plant extract demonstrated significant inhibitory effects. Notably, lycernuic acid C and a flavonoid, apigenin-4'-O-(2'',6''-di-O-p-coumaroyl)-beta-D-glucopyranoside, showed IC₅₀ values of 20 and 8.5 µg/mL, respectively. nih.gov The structural differences between the inactive this compound and the active lycernuic acid C provide critical SAR insights. Lycernuic acid C possesses a carboxylic acid group at the C-24 position and a saturated serratane core, whereas this compound has a hydroxyl group at C-24 and a C14-C15 double bond with a ketone at C-16. This suggests that the presence of the C-24 carboxylic acid and the saturation of the core may be crucial for interaction with the SAP enzyme.
Further SAR insights come from studies on other enzymes. Research on serratene triterpenoids as α-glucosidase inhibitors has shown that certain structural features enhance activity. Potent inhibition was associated with a 5-hydroxybenzoate moiety at C-3, a β-oriented hydroxyl group at C-21, and a carboxylic acid at C-24. researchgate.net The stereochemistry at C-3 (α-hydroxyl in this compound) and the nature of the substituent at C-24 (hydroxyl vs. carboxylic acid) appear to be key determinants of biological activity. nih.govresearchgate.net
| Compound | Key Structural Features | Reported Activity (Target) |
|---|---|---|
| This compound | 3α-OH, 16-one, 24-OH, serrat-14-ene core | Inactive (C. albicans SAP) nih.gov |
| Lycernuic acid C | 3β-OH, 24-COOH, saturated serratane core | Active (C. albicans SAP) nih.gov |
| Other Active Serratene Triterpenoids | β-OH at C-21, COOH at C-24, specific ester moieties at C-3 | Active (α-glucosidase) researchgate.net |
**6.2. Computational Approaches for SAR Analysis
Computational methods are indispensable for rationalizing the observed SAR data by modeling the interactions between a ligand and its biological target.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. jppres.com For serratene triterpenoids related to this compound, molecular docking studies have been employed to understand their binding mechanism as α-glucosidase inhibitors. These simulations revealed that the most potent inhibitors fit into the enzyme's active site and form key interactions. researchgate.net
The primary forces driving the binding were identified as hydrogen bonds and hydrophobic interactions with crucial amino acid residues within the active site. researchgate.net Although a specific docking study for this compound against this target is not detailed, the inactivity of structurally similar compounds can often be explained by the absence of these key interactions, either due to steric hindrance or the lack of necessary functional groups.
| Interaction Type | Role in Binding (Observed in Active Analogs) |
|---|---|
| Hydrogen Bonds | Formed between hydroxyl/carboxyl groups of the triterpenoid (B12794562) and polar residues in the enzyme's active site, anchoring the ligand. researchgate.net |
| Hydrophobic Interactions | The bulky, nonpolar triterpenoid core interacts with hydrophobic pockets in the active site, contributing to binding stability. researchgate.net |
While specific molecular dynamics (MD) simulations for this compound are not prominently reported, this technique is a standard tool for validating docking results and assessing the stability of a ligand-protein complex over time. tubitak.gov.trnih.gov MD simulations model the atomic movements of the system, providing insights into the conformational flexibility of both the ligand and the protein upon binding. mdpi.complos.org
An MD simulation can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different conformation. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the system's stability. nih.govscielo.org.za A stable RMSD over the simulation time (e.g., 50-100 nanoseconds) suggests a stable binding complex. nih.gov This method is crucial for understanding the dynamic behavior that governs the molecular recognition process.
Quantum Chemical Calculations for Electronic Structure and Reactivity Correlations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its electronic structure and reactivity. rsc.orgrsdjournal.org These properties can be directly correlated with a compound's biological activity. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's electron-donating and accepting capabilities, respectively. rsc.org
For a molecule like this compound, quantum calculations could be used to analyze the reactivity of its serrat-14-en-16-one moiety. The α,β-unsaturated ketone system is a known pharmacophore in many natural products, often acting as a Michael acceptor to form covalent bonds with nucleophilic residues (like cysteine) in a target protein. mdpi.com Quantum chemical calculations can predict the electrophilicity of the β-carbon and the carbonyl carbon, providing a quantitative measure of their susceptibility to nucleophilic attack. This information helps to rationalize why some unsaturated ketones are highly reactive and biologically active, while others, potentially including this compound, are not, possibly due to electronic or steric factors that reduce reactivity. rsc.org
Cheminformatic and QSAR Methodologies for Predictive Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structures with biological activities. blogspot.com These predictive models are valuable tools in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing. tubitak.gov.tr
QSAR models can be "classical," using physically meaningful descriptors (like logP, molar refractivity, and electronic parameters), or they can be based on machine learning algorithms that use a large number of structural descriptors to build highly predictive but less interpretable models. blogspot.com Given a series of related serratene triterpenoids with measured activities, a QSAR model could be developed to predict the α-glucosidase inhibitory activity of new, untested analogs. researchgate.net The SAR data gathered from comparing active and inactive compounds, such as this compound and lycernuic acid C, provides the foundational dataset required for developing such a model. nih.govresearchgate.net While a specific QSAR model for this class of compounds has not been published, the existing SAR data represents a critical first step toward that goal.
Advanced Analytical Methodologies for Lycernuic Ketone C Research
Quantitative Analytical Techniques in Complex Biological or Environmental Matrices
The accurate measurement of Lycernuic ketone C in complex samples like plant extracts or biological fluids presents a significant analytical challenge due to the presence of numerous interfering substances. researchgate.net To overcome this, a range of powerful analytical techniques are utilized.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV, PDA, MS)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and other related triterpenoids. researchgate.netresearchgate.net The technique's versatility is enhanced by coupling it with various detectors, each offering unique advantages for quantification and identification.
For many ketones, a common approach involves derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a chromophoric derivative that can be readily detected by a UV or Photodiode Array (PDA) detector. mdpi.comepa.govchromatographyonline.com This method is particularly useful for enhancing the sensitivity and selectivity of the analysis. researchgate.net The resulting derivatives are then separated on a suitable HPLC column, often a C18 reversed-phase column, using a gradient elution with a mobile phase typically consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The absorbance of the eluting derivatives is monitored at a specific wavelength, commonly around 360 nm for DNPH derivatives, allowing for their quantification. epa.govwaters.com
Mass Spectrometry (MS) coupled with HPLC (HPLC-MS) offers even greater specificity and sensitivity, making it an invaluable tool for the analysis of complex mixtures. nih.govnih.gov High-resolution mass spectrometry (HR-ESI-MS) has been instrumental in the structural elucidation of this compound. researchgate.net In quantitative studies, tandem mass spectrometry (MS/MS) is often employed, where specific precursor-to-product ion transitions are monitored for the target analyte, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). researchgate.net This approach significantly reduces background noise and matrix effects, leading to highly accurate and precise quantification, even at low concentrations. researchgate.net The use of an internal standard, such as Huperzine B in the analysis of related alkaloids, is a common practice to ensure accuracy and correct for any variations during sample preparation and analysis. researchgate.net
| Parameter | HPLC-UV/PDA | HPLC-MS/MS |
| Principle | Detection based on UV absorbance of chromophoric derivatives. epa.govwaters.com | Detection based on mass-to-charge ratio of ionized molecules and their fragments. nih.govnih.gov |
| Selectivity | Moderate to high, dependent on derivatization and chromatographic separation. researchgate.net | Very high, based on specific mass transitions. researchgate.net |
| Sensitivity | Good, can be enhanced by derivatization. researchgate.net | Excellent, capable of detecting trace amounts. nih.gov |
| Structural Info | Limited to UV spectrum. | Provides molecular weight and fragmentation patterns for structural elucidation. researchgate.net |
| Typical Use | Routine quantification of known ketones. researchgate.net | Quantification in complex matrices, structural confirmation, and metabolomics. researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scirp.orgnih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility, making them amenable to GC analysis. nih.gov Common derivatization reagents for ketones include o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which creates volatile oxime derivatives. nih.gov
Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov GC-MS offers high resolution and sensitivity and is considered a gold standard for the analysis of many volatile compounds. mdpi.com However, the need for derivatization can sometimes introduce complexities and potential for side reactions. The thermal stability of the derivatives is also a critical factor to consider to avoid degradation in the hot GC inlet. nih.gov
Capillary Electrophoresis and Other Separation Sciences
Capillary Electrophoresis (CE) represents a family of electrokinetic separation methods that offer high separation efficiency and short analysis times. wikipedia.orglibretexts.org In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. wikipedia.org For neutral compounds like ketones, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes.
CE can be coupled with various detectors, including UV-Vis and mass spectrometry. nih.gov Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) is another variant that has shown high throughput and efficiency for the analysis of various ions. rsc.org While not as commonly used as HPLC or GC for ketone analysis, CE offers advantages in terms of low sample and reagent consumption and can be a valuable alternative or complementary technique, particularly for complex sample matrices where high separation efficiency is required. nih.govhoriba.com
Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. creative-proteomics.comthermofisher.com By introducing atoms with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the structure of this compound or its precursors, researchers can follow the labeled molecules through various metabolic pathways. nih.govresearchgate.net
This approach is invaluable for:
Elucidating Biosynthetic Pathways: By feeding a plant or cell culture with a ¹³C-labeled precursor (e.g., ¹³C-glucose), the incorporation of the label into this compound and other related metabolites can be tracked. researchgate.net The pattern of label incorporation provides crucial information about the sequence of enzymatic reactions and the origin of the carbon skeleton. nih.gov
Investigating Metabolic Turnover: The rate at which the labeled this compound is synthesized and degraded can be determined, providing insights into its metabolic stability and turnover rate.
Identifying Metabolites: Labeled this compound can be administered to a biological system, and the subsequent appearance of labeled metabolites can be monitored using techniques like LC-MS. researchgate.net This helps in identifying the products of its biotransformation.
The analysis of isotopically labeled compounds is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. MS can distinguish between the labeled and unlabeled forms of a molecule based on their mass difference, while NMR can pinpoint the exact location of the isotopic label within the molecule. nih.gov
Development of Biosensors and High-Throughput Screening Assays for this compound
The discovery of new biological activities and the rapid quantification of this compound could be significantly accelerated by the development of biosensors and high-throughput screening (HTS) assays.
Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme or antibody) with a physicochemical transducer to generate a measurable signal in the presence of the target analyte. benthamopen.com For this compound, an electrochemical biosensor could potentially be developed. For instance, an enzyme that specifically recognizes and metabolizes this compound could be immobilized on an electrode surface. nih.gov The enzymatic reaction would produce or consume an electroactive species, leading to a change in current or potential that is proportional to the concentration of this compound. mdpi.com Such biosensors could offer rapid, sensitive, and portable analysis, making them suitable for on-site measurements. mdpi.comfrontiersin.org
High-Throughput Screening (HTS) assays are essential tools in drug discovery and for screening large compound libraries for specific biological activities. domainex.co.ukresearchgate.net If a particular biological target for this compound is identified, an HTS assay could be developed to screen for other molecules that interact with the same target. axcelead-us.comnih.gov These assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and utilize automated liquid handling and detection systems. nih.gov Common HTS assay formats include fluorescence-based assays, luminescence-based assays, and cell-based assays that measure changes in cell viability, gene expression, or signaling pathways. researchgate.netionbiosciences.com The development of robust and reliable HTS assays is crucial for identifying new lead compounds and for understanding the biological functions of natural products like this compound.
Ecological and Chemotaxonomic Significance
Role of Lycernuic Ketone C in Plant Defense Mechanisms
While direct studies on the specific defensive role of this compound are limited, the broader class of triterpenoids to which it belongs is widely recognized for its function in plant defense. frontiersin.orgnih.gov Plants produce a vast arsenal (B13267) of such specialized metabolites to protect against herbivores, pathogens, and environmental stress. nih.govfrontiersin.org Serratane triterpenoids, isolated from various Lycopodium species, have demonstrated a range of biological activities that are consistent with a defensive function, including cytotoxic, anti-inflammatory, and chemopreventive effects. nih.govnih.govresearchgate.net
Research on extracts from plants containing these compounds, such as Lycopodium japonicum and Lycopodium clavatum, has shown significant biological activities. nih.govarabjchem.org For instance, certain serratane triterpenoids have been found to inhibit the production of inflammatory mediators, a response that can be triggered by pathogen attack. nih.gov Furthermore, the cytotoxic properties of these compounds may deter herbivores or inhibit the growth of pathogenic microbes. researchgate.nettandfonline.com Triterpenoids can act as a protective shield for plants, and this defensive capability is a key aspect of their ecological significance. nih.gov The production of this compound and related compounds is therefore likely a component of the plant's constitutive and induced defense strategies.
Chemotaxonomic Implications within Lycopodium and Huperzia Genera
The distribution of secondary metabolites like this compound is often specific to certain plant lineages, making them valuable markers for chemotaxonomy—the classification of organisms based on their chemical constituents. Serratane triterpenoids are characteristic of the Lycopodiaceae family. nih.govresearchgate.net The presence, absence, or relative abundance of specific compounds can help delineate relationships between species and genera.
This compound has been identified in several Lycopodium species, highlighting its potential as a chemotaxonomic marker for this genus. researchgate.net The taxonomy of the clubmosses has been subject to revision, with proposals to separate the genus Huperzia from Lycopodium. Chemical profiles support this division, as different species produce distinct patterns of alkaloids and triterpenoids. The consistent presence of this compound and its derivatives within certain clades of Lycopodium helps to define and support these taxonomic classifications.
Table 1: Documented Occurrence of this compound in Lycopodium Species
| Species | Family | Reference |
| Lycopodium japonicum | Lycopodiaceae | researchgate.net |
| Lycopodium cernuum | Lycopodiaceae | |
| Lycopodium clavatum | Lycopodiaceae | nih.gov |
Biosynthetic Relationships to Other Triterpenoids and Alkaloids in Lycopodiaceae
The family Lycopodiaceae is notable for producing two major and distinct classes of secondary metabolites: serratane triterpenoids and Lycopodium alkaloids. arabjchem.orgarabjchem.org
Triterpenoid (B12794562) Biosynthesis: Serratane triterpenoids, including this compound, are synthesized via the isoprenoid pathway. The process begins with the cyclization of a 30-carbon precursor, 2,3-oxidosqualene (B107256), catalyzed by specific enzymes called oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov This initial cyclization creates the foundational serratane skeleton, which then undergoes a series of oxidative modifications (e.g., hydroxylation, ketone formation) by enzymes like cytochrome P450s to produce the vast diversity of serratane structures observed in nature. frontiersin.orgnih.gov
Alkaloid Biosynthesis: In contrast, Lycopodium alkaloids are derived from a completely different biosynthetic route originating from the amino acid L-lysine. nih.govresearchgate.net Lysine is converted into pelletierine, which serves as a key building block for the assembly of the complex and diverse alkaloid skeletons. nih.govresearchgate.net
While these two pathways are distinct, their consistent co-occurrence within the Lycopodiaceae is a significant chemotaxonomic feature. researchgate.net There is no evidence that one class serves as a precursor to the other; rather, they represent two parallel, highly developed metabolic pathways within the same family. The plants allocate resources to both the isoprenoid pathway for triterpenoids and the amino acid-derived pathway for alkaloids, indicating the ecological importance of both compound classes to the organism's survival and defense.
Table 2: Co-occurring Triterpenoids and Alkaloids in Lycopodium japonicum
| Compound Name | Class | Biosynthetic Origin |
| This compound | Serratane Triterpenoid | Isoprenoid Pathway (from 2,3-oxidosqualene) |
| Tohogenol | Serratane Triterpenoid | Isoprenoid Pathway (from 2,3-oxidosqualene) |
| 16-oxoserratenediol | Serratane Triterpenoid | Isoprenoid Pathway (from 2,3-oxidosqualene) |
| Lycopodine | Lycopodium Alkaloid | Amino Acid Pathway (from L-lysine) |
| Huperzine A | Lycopodium Alkaloid | Amino Acid Pathway (from L-lysine) |
| Fawcettimine | Lycopodium Alkaloid | Amino Acid Pathway (from L-lysine) |
Environmental Fate and Degradation Pathways of Natural Ketones
The environmental fate of a complex natural compound like this compound is not specifically documented. However, its degradation can be inferred from studies on related polycyclic molecules like steroidal ketones and polycyclic aromatic hydrocarbons (PAHs). nih.govtandfonline.com Due to their complex, multi-ring structure and low water solubility, such compounds are generally resistant to rapid degradation and can persist in the environment. nih.govekb.eg
The primary routes of degradation in soil and water are microbial and photochemical.
Biodegradation: Microorganisms in soil and sediment are the principal agents of degradation for complex organic molecules. nih.govresearchgate.net The process for polycyclic ketones typically involves initial oxidative attacks, such as hydroxylation and subsequent ring cleavage, carried out by bacterial enzymes. nih.govmdpi.com Steroids with a ketone group are known substrates for microbial transformation. mdpi.commountainscholar.org The rate and extent of degradation are heavily influenced by environmental conditions.
Photodegradation: In surface waters or on plant surfaces, exposure to sunlight can lead to photochemical decomposition. who.int This process can break down complex structures into smaller, more soluble compounds, although complete mineralization is often slow.
The persistence of this compound in the environment would be governed by several factors, including its low water solubility, which would cause it to adsorb to soil and sediment particles, reducing its bioavailability for microbial attack. ekb.eg
Table 3: Factors Influencing the Environmental Degradation of Polycyclic Ketones
| Factor | Influence on Degradation | Rationale |
| Microbial Activity | Increases degradation rate | Microbes produce enzymes (e.g., monooxygenases) that can initiate the breakdown of the polycyclic structure. nih.govmdpi.com |
| Sunlight Exposure | Increases degradation rate | UV radiation can induce photochemical reactions, leading to the breakdown of the molecule. mountainscholar.orgwho.int |
| Water Solubility | Low solubility decreases degradation | Poor solubility limits the compound's availability to aquatic microbes. Adsorption to sediment can sequester it from degradation. nih.gov |
| Soil/Sediment Organic Content | Decreases degradation rate | High organic content can lead to strong adsorption (sequestration) of the compound, making it less available to microbes. ekb.eg |
| Oxygen Availability | Affects degradation pathway | Aerobic pathways often involve oxygenases for ring cleavage. Anaerobic degradation is possible but typically slower. researchgate.net |
Future Research Directions and Emerging Paradigms
Unexplored Biosynthetic Pathways and Enzymes of Lycernuic Ketone C
The biosynthesis of serratene triterpenoids, including this compound, is a complex enzymatic cascade that is not yet fully elucidated. These compounds are believed to originate from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for a vast array of triterpenoids. biorxiv.orgwaseda.jp In plants, this cyclization is mediated by a class of enzymes known as oxidosqualene cyclases (OSCs). biorxiv.org The formation of the characteristic seven-membered C-ring of the serratane skeleton is a particularly intriguing and incompletely understood aspect of its biosynthesis. researchgate.net
Research on related compounds in Lycopodium species has provided some clues. For instance, the biosynthesis of α-onocerin, another triterpenoid (B12794562) found in Lycopodium clavatum, has been shown to require the sequential action of two highly dedicated triterpene cyclases, LCC and LCD. frontiersin.org This suggests that the biosynthesis of this compound may also involve a suite of specialized and previously uncharacterized enzymes.
Future research should focus on identifying and characterizing the specific OSCs and downstream tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, responsible for the formation of this compound from the initial serratane scaffold. The elucidation of these enzymatic steps is crucial for understanding the metabolic pathways in Lycopodium species and could enable the heterologous production of this compound and its derivatives in microbial or plant-based systems. researchgate.net
Table 1: Key Enzyme Classes in Triterpenoid Biosynthesis
| Enzyme Class | Function | Relevance to this compound Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton. | The specific OSC responsible for the serratane skeleton of this compound is yet to be identified. |
| Cytochrome P450 Monooxygenases (CYP450s) | Introduce hydroxyl groups and other modifications to the triterpenoid backbone. | Likely involved in the hydroxylation and oxidation steps to form the ketone and hydroxyl moieties of this compound. |
| Dehydrogenases | Catalyze the oxidation of hydroxyl groups to ketones. | A specific dehydrogenase is likely responsible for the formation of the ketone group in this compound. |
| Glycosyltransferases (GTs) | Attach sugar moieties to the triterpenoid scaffold. | While not directly relevant to this compound, these enzymes are important in the biosynthesis of related triterpenoid saponins. |
Design and Synthesis of Next-Generation this compound Analogs with Tuned Specificity
The structural complexity of this compound presents both a challenge and an opportunity for synthetic and medicinal chemists. The development of synthetic routes to this compound and its analogs is a critical step towards exploring its therapeutic potential. While the total synthesis of complex triterpenoids is a formidable task, recent advances in synthetic methodology are making such endeavors more feasible. waseda.jp
The design and synthesis of next-generation analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of analogs with modifications at key positions of the serratane scaffold. For example, altering the substitution pattern on the A, B, C, D, or E rings could modulate the biological activity of the molecule.
The synthesis of a library of this compound analogs would enable a systematic exploration of their biological activities and the identification of compounds with tuned specificity for particular molecular targets. This approach has been successfully applied to other complex natural products, leading to the development of new therapeutic agents. nih.gov
Integrated Omics Approaches for Understanding this compound Biology (e.g., Metabolomics, Proteomics)
The application of integrated "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the biology of this compound within its native biological context. frontiersin.org While omics studies specifically targeting this compound are currently lacking, research on Lycopodium species provides a roadmap for future investigations. nih.govnih.gov
Metabolomic analysis of Lycopodium japonicum and Lycopodium cernuum could reveal the metabolic networks in which this compound is involved and identify other related metabolites. nih.govnih.gov Proteomic studies can identify the proteins that are differentially expressed in tissues producing this compound, potentially leading to the discovery of the biosynthetic enzymes and regulatory proteins involved in its production. frontiersin.org
Furthermore, the availability of the genome and mitogenome of Lycopodium japonicum provides a valuable resource for identifying the genes encoding the biosynthetic enzymes for this compound and for understanding the evolution of triterpenoid biosynthesis in this ancient plant lineage. arabjchem.orgcncb.ac.cn An integrated omics approach, combining data from these different levels of biological organization, will be essential for a comprehensive understanding of this compound biology. biorxiv.org
Advanced Computational Methodologies for Prediction of this compound Reactivity and Interactions
Advanced computational methodologies are becoming increasingly indispensable in natural product research for predicting the reactivity, bioactivity, and molecular interactions of complex molecules like this compound. nih.govacademicjournals.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the potential biological targets and mechanisms of action of this compound. academicjournals.org
QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities, thereby guiding the design of more potent and selective compounds. academicjournals.org Molecular docking simulations can be used to predict the binding modes of this compound with potential protein targets, helping to identify its mechanism of action at the molecular level. nih.gov
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development by prioritizing compounds for synthesis and biological evaluation. nih.gov
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Potential Insights for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a compound based on its chemical structure. | Identification of key structural features of this compound that are important for its biological activity. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identification of potential protein targets of this compound and its binding mode. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic interactions between this compound and its biological targets. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Prediction of the reactivity and spectroscopic properties of this compound. |
Potential as a Biochemical Probe for Fundamental Research
Natural products with unique structures and biological activities can serve as valuable biochemical probes to investigate fundamental biological processes. nih.gov While the specific biological activities of this compound are not yet well-defined, its complex and rigid polycyclic structure makes it an intriguing candidate for development as a chemical probe.
Should this compound or its analogs be found to interact with a specific protein or pathway, they could be used to modulate the function of that target in a controlled manner, allowing for a detailed investigation of its role in cellular and physiological processes. The development of fluorescently or radioactively labeled versions of this compound would further enhance its utility as a probe for imaging and target identification studies. The exploration of serratene triterpenoids as inhibitors of various enzymes suggests that this compound could have potential as a probe for enzyme function. mdpi.com
Challenges and Opportunities in this compound Research
The path to fully understanding and utilizing this compound is not without its challenges. The low natural abundance of this compound in Lycopodium species presents a significant hurdle for its isolation in quantities sufficient for extensive biological testing and SAR studies. researchgate.net The complex stereochemistry of the molecule also poses a considerable challenge for its total synthesis. waseda.jp
Despite these challenges, the opportunities in this compound research are substantial. The unique chemical architecture of the serratane skeleton offers a novel scaffold for the development of new therapeutic agents. nih.govepa.gov The elucidation of its biosynthetic pathway could open up new avenues for the sustainable production of this and other valuable triterpenoids through metabolic engineering. researchgate.net Furthermore, the study of this compound and its biological activities could provide new insights into the chemical ecology of Lycopodium species and the evolution of chemical diversity in the plant kingdom. arabjchem.orgnih.gov The diverse biological activities reported for other serratene triterpenoids, including anticancer and neuroprotective effects, suggest that this compound may also possess valuable pharmacological properties awaiting discovery. arabjchem.orgepa.gov
Q & A
Q. How do the physicochemical properties of this compound influence its pharmacokinetic profile relative to other ketones?
Q. What experimental frameworks differentiate this compound’s role in mitochondrial energetics from its antioxidant effects?
- Methodological Answer: Use Seahorse extracellular flux analysis to quantify oxygen consumption (OCR) and extracellular acidification (ECAR). Pair with ROS detection assays (e.g., DCFH-DA) in cells treated with mitochondrial complex inhibitors (e.g., rotenone). Apply pathway enrichment analysis to omics data .
Literature and Reproducibility
Q. How can scoping reviews optimize the synthesis of fragmented data on this compound?
Q. What protocols ensure transparent reporting of this compound’s adverse effects in preclinical studies?
Q. Tables for Methodological Reference
| Analytical Method | Application | Key Parameters | References |
|---|---|---|---|
| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants | |
| HPLC-MS | Purity and quantification | Retention time, mass-to-charge ratio | |
| Seahorse Assay | Mitochondrial function | OCR, ECAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
